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molecular formula C8H8BrF B1291721 4-Bromo-2-ethyl-1-fluorobenzene CAS No. 627463-25-6

4-Bromo-2-ethyl-1-fluorobenzene

Cat. No. B1291721
M. Wt: 203.05 g/mol
InChI Key: AFMZYBYSTYYOFO-UHFFFAOYSA-N
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Patent
US08222453B2

Procedure details

To a solution of 95A (290 mg, 1.43 mmol) in THF (5 mL) at −78° C. was added n-BuLi (2.5 M in hexanes, 0.86 mL, 2.15 mmol). The mixture was stirred at −78° C. for 30 min before trimethyl borate (0.32 mL, 2.86 mmol) was added. The reaction was left stirring from −78° C. to rt over 3 h. It was quenched with 1.0 N HCl (2 mL), extracted with EtOAc, washed with Na2S2O3, brine and dried over Na2SO4. After evaporation of the solvent, the crude solid product was purified by silica gel column chromatography eluting with gradient CH2Cl2 in hexanes (0-15%) to give 95B (170 mg, 71% yield). 1H NMR (400 MHz, Methanol-d4) δ ppm 1.09 (t, J=7.47 Hz, 3H) 2.54 (q, J=7.47 Hz, 2H) 6.81-6.88 (m, 1H) 7.42-7.47 (m, 1H) 7.51 (d, J=9.23 Hz, 1H).
Name
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Yield
71%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([CH2:9][CH3:10])[CH:3]=1.[Li]CCCC.[B:16](OC)([O:19]C)[O:17]C>C1COCC1>[CH2:9]([C:4]1[CH:3]=[C:2]([B:16]([OH:19])[OH:17])[CH:7]=[CH:6][C:5]=1[F:8])[CH3:10]

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)F)CC
Name
Quantity
0.86 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
stirring from −78° C. to rt over 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
It was quenched with 1.0 N HCl (2 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with Na2S2O3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude solid product was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with gradient CH2Cl2 in hexanes (0-15%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)C=1C=C(C=CC1F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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